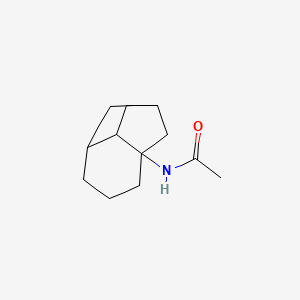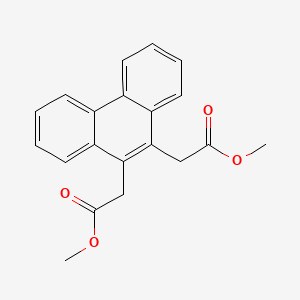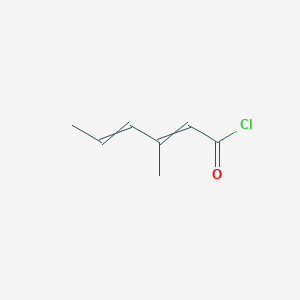
Dimethyl 2,2,3-trimethylhexanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,2,3-trimethylhexanedioate is an organic compound with the molecular formula C11H20O4. It is a diester derived from hexanedioic acid, featuring two ester functional groups and a branched alkyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2,2,3-trimethylhexanedioate can be synthesized through esterification reactions involving hexanedioic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often employing distillation techniques to separate the desired ester from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
Dimethyl 2,2,3-trimethylhexanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed to yield hexanedioic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the ester groups with other alcohols in the presence of a catalyst, forming new esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products
Hydrolysis: Hexanedioic acid and methanol.
Reduction: Corresponding alcohols.
Transesterification: New esters depending on the alcohol used.
科学研究应用
Dimethyl 2,2,3-trimethylhexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of dimethyl 2,2,3-trimethylhexanedioate involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, the ester groups are cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions from reducing agents.
相似化合物的比较
Similar Compounds
Dimethyl hexanedioate: A similar diester but without the branched alkyl chain.
Dimethyl 2,2-dimethylhexanedioate: Another diester with a different branching pattern.
Uniqueness
Dimethyl 2,2,3-trimethylhexanedioate is unique due to its specific branching and the presence of two ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific structural features are required.
属性
CAS 编号 |
65502-33-2 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
dimethyl 2,2,3-trimethylhexanedioate |
InChI |
InChI=1S/C11H20O4/c1-8(6-7-9(12)14-4)11(2,3)10(13)15-5/h8H,6-7H2,1-5H3 |
InChI 键 |
DQDFGFQLCQDOHT-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(=O)OC)C(C)(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)



![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)

![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)




